An In-depth Technical Guide to the Chemical Properties of 6-Bromo-4-chloro-1H-indazole
An In-depth Technical Guide to the Chemical Properties of 6-Bromo-4-chloro-1H-indazole
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Bromo-4-chloro-1H-indazole is a halogenated derivative of indazole, a bicyclic heterocyclic aromatic organic compound. The indazole scaffold is of significant interest in medicinal chemistry and drug discovery due to its presence in a variety of biologically active molecules.[1] This technical guide provides a comprehensive overview of the chemical properties, synthesis, and analysis of 6-Bromo-4-chloro-1H-indazole, intended to serve as a valuable resource for researchers and professionals in the field.
Chemical and Physical Properties
A summary of the key chemical and physical properties of 6-Bromo-4-chloro-1H-indazole is presented below. It is important to note that while computed data is available for the 6-bromo-4-chloro isomer, some experimental data found in literature pertains to the isomeric 4-bromo-6-chloro-1H-indazole.[2]
| Property | Value | Source |
| Molecular Formula | C₇H₄BrClN₂ | [3] |
| Molecular Weight | 231.48 g/mol | [3] |
| CAS Number | 885518-99-0 | [3] |
| Appearance | Off-white to yellow solid (predicted for related isomers) | [2] |
| Melting Point | 219-221°C (for 4-Bromo-6-chloro-1H-indazole) | [2] |
| Boiling Point | 364.1±22.0 °C (Predicted for 4-Bromo-6-chloro-1H-indazole) | [2] |
| Solubility | Generally soluble in organic solvents such as DMSO and DMF. | |
| LogP (Computed) | 2.9 | [3] |
| Topological Polar Surface Area (TPSA) | 28.7 Ų | [3] |
Synthesis
General Synthetic Workflow for a Bromo-Chloro-Indazole
Caption: General synthetic pathway for a bromo-chloro-indazole.
Experimental Protocols
Detailed experimental protocols for the synthesis and characterization of 6-Bromo-4-chloro-1H-indazole are not explicitly available in the public domain. However, general procedures for the synthesis and analysis of related indazole derivatives can be adapted.
General Protocol for Indazole Synthesis via Sandmeyer-type Reaction
This protocol is a general representation and would require optimization for the specific synthesis of 6-Bromo-4-chloro-1H-indazole.[6]
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Diazotization: The starting substituted aniline is dissolved in an appropriate acidic solution (e.g., aqueous HCl) and cooled to 0-5 °C. A solution of sodium nitrite in water is added dropwise while maintaining the low temperature.
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Reduction: The resulting diazonium salt solution is then treated with a reducing agent, such as tin(II) chloride, to form the corresponding hydrazine.
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Cyclization: The hydrazine intermediate is heated, often in the presence of a suitable solvent, to induce intramolecular cyclization to form the indazole ring.
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Work-up and Purification: The reaction mixture is neutralized, and the product is extracted with an organic solvent. The crude product is then purified using techniques such as column chromatography or recrystallization.
Spectroscopic and Spectrometric Analysis
The structural elucidation of 6-Bromo-4-chloro-1H-indazole would be confirmed using a combination of spectroscopic techniques. Predicted data for the closely related 6-bromo-1H-indazole and experimental data for other substituted indazoles provide an indication of the expected spectral characteristics.[7][8]
Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR: The proton NMR spectrum is expected to show signals in the aromatic region corresponding to the protons on the indazole ring system. The chemical shifts and coupling constants will be influenced by the positions of the bromine and chlorine substituents.
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¹³C NMR: The carbon-13 NMR spectrum will provide information on the number and chemical environment of the carbon atoms in the molecule.
Infrared (IR) Spectroscopy
The IR spectrum of 6-Bromo-4-chloro-1H-indazole would likely exhibit characteristic absorption bands for the N-H stretch of the indazole ring, aromatic C-H stretching, and C=C and C=N stretching vibrations within the aromatic system.
Mass Spectrometry (MS)
Mass spectrometry would be used to determine the molecular weight of the compound. The mass spectrum is expected to show a molecular ion peak corresponding to the exact mass of 6-Bromo-4-chloro-1H-indazole, with a characteristic isotopic pattern due to the presence of bromine and chlorine atoms.
General Analytical Workflow
Caption: Analytical workflow for structural characterization.
Biological Activity and Applications in Drug Development
Indazole derivatives are known to exhibit a wide range of pharmacological activities, including anti-cancer, anti-inflammatory, and antimicrobial properties.[1] The specific biological profile of 6-Bromo-4-chloro-1H-indazole has not been extensively reported. However, its structural similarity to other biologically active indazoles suggests its potential as a scaffold for the development of novel therapeutic agents. The bromine and chlorine substituents provide sites for further chemical modification, allowing for the generation of a library of derivatives for structure-activity relationship (SAR) studies.[2] The indazole core can act as a bioisostere for other aromatic systems like indole, which is a common motif in drug molecules.
Safety and Handling
6-Bromo-4-chloro-1H-indazole should be handled with care in a well-ventilated laboratory, and appropriate personal protective equipment (PPE), including gloves and safety glasses, should be worn. Based on data for the isomeric 4-bromo-6-chloro-1H-indazole, the compound may be harmful if swallowed, cause skin irritation, cause serious eye irritation, and may cause respiratory irritation.
Conclusion
6-Bromo-4-chloro-1H-indazole is a valuable building block for medicinal chemistry and drug discovery. While specific experimental data for this particular isomer is limited in the public domain, this guide provides a comprehensive overview of its known and predicted chemical properties, general synthetic approaches, and analytical considerations based on closely related compounds. Further research is warranted to fully elucidate the experimental properties and biological activity of this compound to unlock its full potential in the development of new therapeutics.
References
- 1. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 4-Bromo-6-chloro-1H-indazole|885519-03-9 [benchchem.com]
- 3. 6-Bromo-4-chloro-1H-indazole | C7H4BrClN2 | CID 24728098 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
